![molecular formula C18H26N2O2 B1510790 Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate CAS No. 189320-53-4](/img/structure/B1510790.png)
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate
Overview
Description
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a spirocyclic quinoline derivative and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties. In addition, it has been studied for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate is not fully understood. However, it has been shown to act as a DNA intercalator and to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This may explain its anticancer and antiviral properties.
Biochemical and Physiological Effects:
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses and fungi. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate. One area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use as an anticancer agent, particularly for the treatment of drug-resistant cancers. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
properties
IUPAC Name |
tert-butyl spiro[2,4-dihydro-1H-quinoline-3,3'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-6-9-18(13-20)11-14-7-4-5-8-15(14)19-12-18/h4-5,7-8,19H,6,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIXZLHWNLXFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745360 | |
Record name | tert-Butyl 1',4'-dihydro-1H,2'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189320-53-4 | |
Record name | tert-Butyl 1',4'-dihydro-1H,2'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.